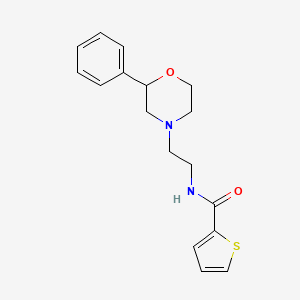

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide is a compound that belongs to the morpholino thiophenes (MOT) series . This series was identified following phenotypic screening of the Eli Lilly corporate library against Mycobacterium tuberculosis strain H37Rv .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the cyclization of precursor compounds . In the case of the MOT series, the design, synthesis, and structure-activity relationships of a range of analogues around the confirmed actives are described .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular and electronic properties of the synthesized products were studied by the density functional theory (DFT), where they exhibited a close HOMO–LUMO energy gap .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学的研究の応用

Organic Semiconductors and Electronics

Thiophene derivatives play a crucial role in the development of organic semiconductors. These materials are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Their unique electronic properties make them valuable for creating flexible, lightweight, and efficient electronic components .

Medicinal Chemistry and Pharmacology

Thiophene-based compounds exhibit a wide range of pharmacological activities:

- Anticancer Properties : Some thiophenes have shown promising anticancer effects. Researchers explore their potential as novel chemotherapeutic agents .

- Anti-Inflammatory Activity : Certain thiophene derivatives possess anti-inflammatory properties, making them relevant for treating inflammatory conditions .

- Antimicrobial Effects : Thiophenes demonstrate antimicrobial activity against bacteria, fungi, and other pathogens .

- Antihypertensive Properties : Some thiophene-containing molecules exhibit antihypertensive effects .

- Anti-Atherosclerotic Activity : Thiophenes may contribute to preventing atherosclerosis .

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science. They protect metals from corrosion, extending the lifespan of structures and equipment .

Drug Development

Several drugs incorporate thiophene moieties:

- Suprofen : A nonsteroidal anti-inflammatory drug (NSAID) with a 2-substituted thiophene framework .

- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine contains a 2,3,4-trisubstituted thiophene .

These applications highlight the versatility and significance of thiophene-based compounds. Researchers continue to explore novel derivatives and their potential in various scientific and industrial contexts. 🌟

Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature Therapeutic importance of synthetic thiophene Thiophene derivatives as potential anti-inflammatory agents

作用機序

Target of Action

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It’s worth noting that certain thiophene derivatives have been found to inhibit mycobacterium tuberculosis by targeting qcrb, a subunit of the menaquinol cytochrome c oxidoreductase . This is part of the bc1-aa3-type cytochrome c oxidase complex that drives oxygen-dependent respiration .

Pharmacokinetics

One study mentioned that blood samples were taken at predetermined time points to determine the concentration of a similar compound reaching the systemic circulation .

Result of Action

It’s worth noting that certain thiophene derivatives have been found to exhibit good inhibitory activity against four cell lines .

特性

IUPAC Name |

N-[2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-17(16-7-4-12-22-16)18-8-9-19-10-11-21-15(13-19)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVDANOEENQYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-phenylmorpholino)ethyl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2437183.png)

![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437185.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2437200.png)

![(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B2437203.png)